molecular formula C12H6Br2I2 B3288512 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl CAS No. 852139-02-7

2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl

Cat. No. B3288512
CAS RN: 852139-02-7
M. Wt: 563.79 g/mol
InChI Key: SXVVPRKANYYBOS-UHFFFAOYSA-N
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Description

2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl is a chemical compound that belongs to the family of halogenated biphenyls. It is commonly referred to as DBDI-BP and has been the subject of scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of DBDI-BP is not fully understood. However, it is believed to interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that DBDI-BP has a range of biochemical and physiological effects on living organisms. It has been found to interfere with various cellular processes such as DNA replication, transcription, and translation. It has also been shown to have toxic effects on certain organisms, including fish and mammals.

Advantages and Limitations for Lab Experiments

DBDI-BP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits unique properties that make it a useful tool for studying various biological and chemical processes. However, its toxicity and potential health hazards must be taken into consideration when handling and using it in experiments.

Future Directions

There are several future directions for research on DBDI-BP. One potential application is in the development of advanced materials for use in electronic and optoelectronic devices. It may also have potential applications in the field of biotechnology, such as in the development of new drugs or therapeutic agents. Further research is needed to fully understand the mechanism of action of DBDI-BP and its potential applications in various fields.

Scientific Research Applications

DBDI-BP has been extensively studied for its potential applications in various fields such as material science, organic electronics, and nanotechnology. It has been found to exhibit unique optical, electronic, and mechanical properties that make it a promising candidate for the development of advanced materials and devices.

properties

IUPAC Name

1-bromo-2-(2-bromo-5-iodophenyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVVPRKANYYBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730789
Record name 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852139-02-7
Record name 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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